molecular formula C7H5Br2FO B7965214 2,5-Dibromo-1-fluoro-3-methoxybenzene

2,5-Dibromo-1-fluoro-3-methoxybenzene

Cat. No.: B7965214
M. Wt: 283.92 g/mol
InChI Key: IMYXLFFIPUHNIC-UHFFFAOYSA-N
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Description

2,5-Dibromo-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C7H5Br2FO. It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one methoxy group are substituted at specific positions on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-1-fluoro-3-methoxybenzene typically involves the bromination and fluorination of methoxybenzene derivatives. One common method includes the bromination of 1-fluoro-3-methoxybenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1-fluoro-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,5-diamino-1-fluoro-3-methoxybenzene, while oxidation can produce 2,5-dibromo-1-fluoro-3-methoxybenzaldehyde .

Scientific Research Applications

2,5-Dibromo-1-fluoro-3-methoxybenzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,5-Dibromo-1-fluoro-3-methoxybenzene exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can engage in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-2-fluoro-5-methoxybenzene
  • 1,5-Dibromo-2-fluoro-3-methoxybenzene
  • 2-Bromo-5-fluoro-1,3-dimethylbenzene

Uniqueness

2,5-Dibromo-1-fluoro-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and fluorine atoms, along with the methoxy group, allows for versatile chemical modifications and applications .

Properties

IUPAC Name

2,5-dibromo-1-fluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYXLFFIPUHNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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